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molecular formula C10H18O2 B8665032 Methyl 7-methyloct-6-enoate CAS No. 111998-05-1

Methyl 7-methyloct-6-enoate

Cat. No. B8665032
M. Wt: 170.25 g/mol
InChI Key: VVNNTRJHBIQIAZ-UHFFFAOYSA-N
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Patent
US07091357B2

Procedure details

To a stirred suspension of isopropyltriphenylphosphonium bromide (10.9 g, 28.3 mmol) in THF (60 mL) was added dropwise n-BuLi (12.0 mL, 2.5 M solution in hexanes, 30.0 mmol) at 0° C. under N2. The resulting solution was stirred at this temperature for 30 min and cooled to −78° C. A solution of 6-oxo-hexanoic acid methyl ester (3.95 g, 19.7 mmol) in THF (10 mL) was added quickly. The resulting mixture was then allowed to warm to room temperature and stirred overnight. Water (30 mL) was added. The aqueous phase was extracted with hexane. The combined organic phases were washed with saturated aqueous NH4Cl and brine and dried. Concentration and purification of the residue by flash chromatography on silicagel (hexane:ethyl acetate, 10:1) afforded 7-methyl-oct-6-enoic acid methyl ester (3.39 g, 72%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 5.08 (1H, m), 3.64 (3H, s), 2.29 (2H, t, J=7.2 Hz), 1.97 (2H, m), 1.66 (3H, s), 1.62 (2H, m), 1.58 (3H, s), 1.36 (2H, m); 13C NMR (75 MHz, CDCl3) δ 174.26, 140.05, 131.80, 124.27, 51.67, 34.29, 29.60, 27.89, 25.97, 24.87, 17.94.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.95 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].[Li]CCCC.[CH3:29][O:30][C:31](=[O:38])[CH2:32][CH2:33][CH2:34][CH2:35][CH:36]=O.O>C1COCC1>[CH3:29][O:30][C:31](=[O:38])[CH2:32][CH2:33][CH2:34][CH2:35][CH:36]=[C:2]([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
[Br-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.95 g
Type
reactant
Smiles
COC(CCCCC=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with hexane
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous NH4Cl and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification of the residue by flash chromatography on silicagel (hexane:ethyl acetate, 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CCCCC=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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